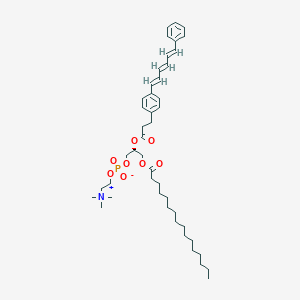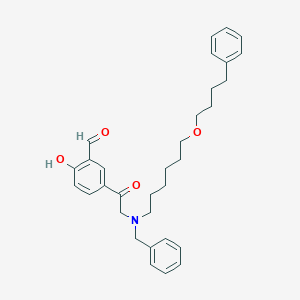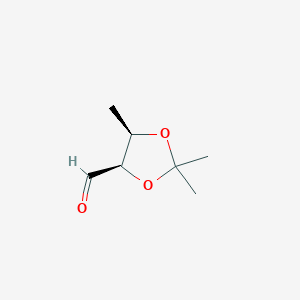
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as isopropylidene glyoxal or IPG. This compound is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the formation of chiral compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its high purity and stability. This makes it a useful reagent for various chemical reactions. However, its limited solubility in water can be a limitation in certain experiments.
Zukünftige Richtungen
1. Further investigation into the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
2. Development of new synthetic methods for the preparation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde.
3. Exploration of new applications for (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde in organic synthesis and pharmaceuticals.
4. Investigation into the potential use of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a chiral building block in the synthesis of new compounds.
5. Study of the toxicological properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde to assess its safety for use in various applications.
In conclusion, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis and pharmaceuticals. Further research into its mechanism of action and potential applications is needed to fully understand its potential.
Synthesemethoden
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of glyoxal with acetone in the presence of an acid catalyst. The reaction yields the desired compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
112709-74-7 |
|---|---|
Produktname |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
BWFCUWGVXQIDQS-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C=O |
Synonyme |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




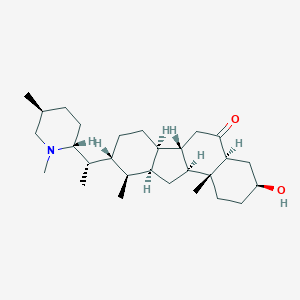
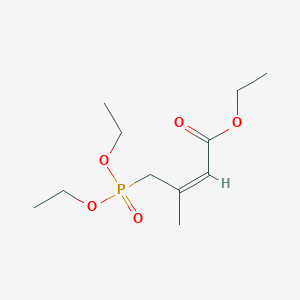

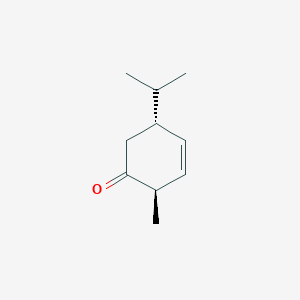
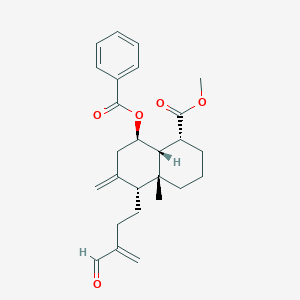
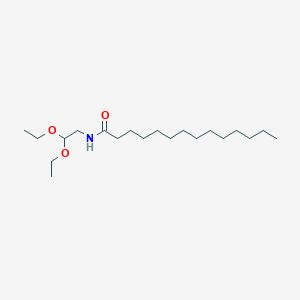

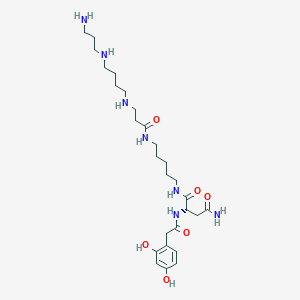
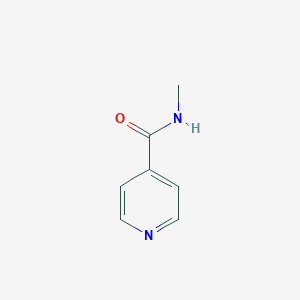
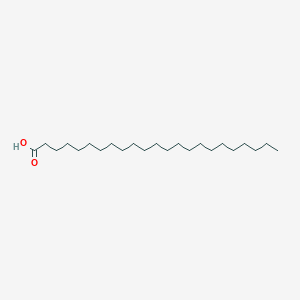
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
